2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide
Description
Properties
CAS No. |
7274-93-3 |
|---|---|
Molecular Formula |
C16H14N4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-[(E)-1H-indol-3-ylmethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C16H14N4S/c21-16(19-13-6-2-1-3-7-13)20-18-11-12-10-17-15-9-5-4-8-14(12)15/h1-11,17H,(H2,19,20,21)/b18-11+ |
InChI Key |
FMUWNGSZLDHRAS-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Reaction Methodology
The most efficient and widely reported method for synthesizing 2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide involves microwave irradiation. In a typical procedure:
-
Reactants : Indole-3-carboxaldehyde (2 mmol) and 4-phenylthiosemicarbazide (2 mmol) are combined in equimolar ratios.
-
Solvent : The reaction proceeds under solvent-free conditions or in methanol, depending on the protocol.
-
Conditions : The mixture is irradiated in a microwave oven (800 W) at 100% power for 2 minutes .
-
Workup : The crude product is purified via recrystallization from methanol, yielding a pale-yellow solid.
Table 1: Microwave Synthesis Parameters
| Parameter | Value |
|---|---|
| Reactants | Indole-3-carboxaldehyde, 4-phenylthiosemicarbazide |
| Molar Ratio | 1:1 |
| Irradiation Time | 2 minutes |
| Power | 800 W (100%) |
| Yield | 73% |
| Recrystallization Solvent | Methanol |
| Melting Point | 167–169°C |
Advantages of Microwave Synthesis
-
Rapid Reaction : Completion within 2 minutes, compared to hours required for conventional methods.
-
High Yield : 73% isolated yield, attributed to uniform heating and reduced side reactions.
-
Eco-Friendly : Minimized solvent usage aligns with green chemistry principles.
Conventional Thermal Synthesis
While microwave methods dominate recent literature, traditional heating approaches are also applicable. For example:
Reflux Conditions
-
Reactants : Indole-3-carboxaldehyde and 4-phenylthiosemicarbazide in ethanol.
-
Catalyst : Acetic acid (few drops) to protonate the aldehyde and accelerate imine formation.
-
Conditions : Reflux at 80°C for 4–5 hours.
-
Workup : The product precipitates upon cooling and is filtered and washed with ethanol.
Table 2: Conventional Synthesis Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid |
| Temperature | 80°C (reflux) |
| Reaction Time | 4–5 hours |
| Yield | ~65–70% |
Limitations
-
Longer Duration : Extended reaction times increase energy consumption.
-
Moderate Yields : Slightly lower yields compared to microwave methods due to potential thermal decomposition.
Characterization and Analytical Data
FT-IR Spectroscopy
Key absorption bands confirm functional groups:
Nuclear Magnetic Resonance (NMR)
Elemental Analysis
Mechanistic Insights
The reaction proceeds via a Schiff base formation mechanism:
-
Nucleophilic Attack : The amine group of 4-phenylthiosemicarbazide attacks the carbonyl carbon of indole-3-carboxaldehyde.
-
Dehydration : Elimination of water forms the C=N bond, yielding the hydrazinecarbothioamide derivative.
-
Crystallization : The product precipitates due to reduced solubility in polar protic solvents like methanol.
Comparative Evaluation of Methods
Table 3: Method Comparison
| Criteria | Microwave Synthesis | Conventional Synthesis |
|---|---|---|
| Reaction Time | 2 minutes | 4–5 hours |
| Yield | 73% | 65–70% |
| Energy Efficiency | High | Moderate |
| Scalability | Limited to batch | Easily scalable |
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide with analogous hydrazinecarbothioamides, emphasizing structural variations, synthesis, and functional properties.
Structural and Substituent Variations
Key Comparative Insights
Biological Activity :
- The indole-containing compound exhibits anticancer activity when complexed with Ru(II) ions, showing superior cytotoxicity compared to anthracene- or diphenyl-substituted analogs .
- Anthracene-substituted derivatives demonstrate antileishmanial activity (IC₅₀ = 1.2 µM against Leishmania infantum), likely due to PAH-mediated membrane disruption .
- Pyrimidine-thioacetate hybrids (e.g., ) show broader antimicrobial spectra than the parent indole compound, attributed to synergistic effects from the pyrimidine moiety.
Physicochemical Properties: Lipophilicity: Anthracene and diphenyl derivatives (logP > 5) are more lipophilic than the indole analog (logP ≈ 3.8), impacting bioavailability . Crystallinity: The dihydrobenzo[d][1,4]dioxin-substituted compound forms stable monoclinic crystals (space group P2₁/c), whereas the indole derivative exhibits amorphous behavior in isolation .
Synthetic Pathways: The indole compound is synthesized via condensation (1H-indole-3-carbaldehyde + thiosemicarbazide) , while PAH-substituted analogs require Sonogashira coupling or Grignard reactions for substituent introduction . Ru(II) complexes of the indole derivative are prepared at room temperature, contrasting with harsher conditions (reflux, inert atmosphere) for other metal-thiosemicarbazone complexes .
Quantum Chemical Parameters :
- DPHCARB (diphenyl analog) shows higher corrosion inhibition efficiency (92% at 1 mM) due to favorable adsorption energy (ΔG°ads = −37.2 kJ/mol) and HOMO-LUMO gap (3.8 eV) .
- The indole derivative’s lower HOMO energy (−5.6 eV vs. −5.1 eV for DPHCARB) suggests reduced electron-donating capacity, aligning with its weaker corrosion inhibition .
Q & A
What are the common synthetic routes for preparing 2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide, and what key reaction conditions influence yield?
Level: Basic
Answer:
The synthesis typically involves condensation of 1H-indole-3-carbaldehyde with phenylhydrazinecarbothioamide derivatives. Key steps include:
- Hydrazine hydrate as a nucleophile to form the hydrazone linkage (via Schiff base formation) under reflux conditions in polar solvents like methanol or ethanol .
- Use of triethylamine or sodium carbonate to maintain pH (9–10) and facilitate deprotonation .
- Reaction monitoring via thin-layer chromatography (TLC) to track progress and optimize yields (typically 60–75%) .
Critical factors affecting yield include stoichiometric ratios of aldehyde to hydrazinecarbothioamide, solvent polarity, and reaction time .
How can researchers optimize reaction conditions to minimize by-products during synthesis?
Level: Advanced
Answer:
- Solvent selection: Use dry methylene chloride for reactions with quinones to suppress hydrolysis by-products .
- Temperature control: Maintain reflux conditions (70–80°C) to accelerate imine formation while avoiding thermal degradation .
- Stoichiometry: A 1:1 molar ratio of aldehyde to hydrazinecarbothioamide reduces unreacted starting material .
- Purification: Employ preparative layer chromatography (PLC) with silica gel Pf254 to isolate the target compound from side products like uncyclized intermediates .
What spectroscopic and computational methods are critical for confirming the structure of this compound?
Level: Basic
Answer:
- NMR spectroscopy:
- ¹H NMR reveals indole NH (~10.5 ppm) and hydrazone NH (~11.2 ppm) protons .
- ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~180 ppm) groups .
- X-ray crystallography: SHELX software refines crystal structures, resolving tautomeric forms (e.g., keto-enol) and hydrogen-bonding networks .
- DFT calculations: Predict vibrational frequencies (IR) and electronic properties (e.g., HOMO-LUMO gaps) to validate experimental data .
How do computational approaches like DFT enhance the understanding of electronic properties?
Level: Advanced
Answer:
- Molecular orbital analysis: DFT identifies electron-rich regions (e.g., indole ring) for predicting reactivity with electrophiles or metal ions .
- Vibrational assignments: Match computed IR spectra (C=N stretch at ~1600 cm⁻¹) to experimental data, resolving ambiguities in tautomeric forms .
- Solvent effects: Polarizable continuum models (PCM) simulate solvent interactions, guiding solvent selection for stability studies .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Level: Basic
Answer:
- Anticonvulsant screening: Use the maximal electroshock (MES) model in rodents, comparing activity to phenytoin or carbamazepine .
- Cytotoxicity assays: MTT or SRB tests on cancer cell lines (e.g., HeLa) to assess therapeutic potential .
- Antimicrobial testing: Agar diffusion assays against Gram-positive/negative bacteria to evaluate structure-activity relationships .
What mechanistic insights exist regarding the reactivity of this compound with quinones or metal ions?
Level: Advanced
Answer:
- Quinone reactions: The compound undergoes cyclization via nucleophilic attack (activated by DDQ) or substitution, forming indole-fused heterocycles .
- Metal complexation: Forms stable Co(II), Ni(II), or Cu(II) complexes through thiocarbonyl and hydrazone donor sites, characterized via UV-Vis and cyclic voltammetry .
- Mechanistic probes: Use deuterated solvents or radical traps (e.g., TEMPO) to distinguish between ionic and radical pathways .
How should researchers address contradictions in reported biological activities or synthetic yields?
Level: Advanced
Answer:
- Reproducibility checks: Verify purity via HPLC (>95%) and elemental analysis to rule out impurities affecting bioactivity .
- Crystallographic validation: Resolve structural ambiguities (e.g., tautomerism) using SHELXL-refined X-ray data .
- Statistical analysis: Apply ANOVA to compare yields across solvent systems or catalytic conditions .
What strategies are effective in designing metal complexes using this compound as a ligand?
Level: Advanced
Answer:
- Coordination studies: React with Ni(II) or Cu(II) salts in ethanol/water mixtures (1:1) to form octahedral complexes, confirmed by magnetic susceptibility and ESR .
- Spectroscopic tagging: Monitor ligand-to-metal charge transfer (LMCT) bands in UV-Vis spectra (~400–500 nm) .
- Stability constants: Determine via pH-metric titrations in non-aqueous solvents (e.g., DMSO) .
What considerations are essential when designing pharmacological studies for this compound?
Level: Basic
Answer:
- Dose optimization: Conduct dose-response studies (0.1–100 mg/kg) to establish therapeutic windows .
- Toxicity profiling: Assess neurotoxicity via rotarod tests and histopathological analysis of liver/kidney tissues .
- Metabolic stability: Use microsomal assays (e.g., rat liver S9 fractions) to predict in vivo half-life .
How does the choice of solvent affect the stability and reactivity of this compound?
Level: Advanced
Answer:
- Polar aprotic solvents (DMF, DMSO): Enhance solubility but may promote hydrolysis of the thiocarbonyl group .
- Non-polar solvents (CH₂Cl₂): Stabilize the compound during reactions with electrophiles like DDQ .
- Aqueous mixtures: Risk of hydrate formation; use buffered solutions (pH 7.4) for biological assays to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
